7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid
Overview
Description
7-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a heptanoic acid chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
7-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid include:
6-Maleimidohexanoic acid: This compound has a similar structure but with a hexanoic acid chain instead of a heptanoic acid chain.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound features a benzoic acid moiety instead of a heptanoic acid chain.
The uniqueness of this compound lies in its specific chain length and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-(2,5-dioxopyrrol-1-yl)heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-9-6-7-10(14)12(9)8-4-2-1-3-5-11(15)16/h6-7H,1-5,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHELHOUTNAEDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441083 | |
Record name | 7-(2,5-dioxopyrrol-1-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90267-85-9 | |
Record name | 7-(2,5-dioxopyrrol-1-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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